

delta-dodecalactone extraction methods from natural sources

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Compound of Interest

Compound Name: *delta-Dodecalactone*

CAS No.: 3051-22-7

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Application Notes and Protocols for the Extraction of δ -Dodecalactone from Natural Sources

Abstract

δ -Dodecalactone is a naturally occurring flavor and fragrance compound prized for its creamy, fruity, and peach-like aroma.^{[1][2][3]} This valuable lactone is found in various natural sources, including dairy products, fruits like peaches and apricots, and coconut.^{[4][5][6]} Due to its desirable sensory properties, there is significant interest in efficient and sustainable methods for its extraction from these natural matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on various methods for the extraction of δ -dodecalactone from natural sources. The methodologies covered include traditional techniques such as steam distillation and solvent extraction, as well

as modern approaches like supercritical fluid extraction (SFE). Furthermore, this guide delves into the principles behind each method, offering insights into experimental choices and providing a framework for process optimization.

Introduction to δ -Dodecalactone

δ -Dodecalactone ($C_{12}H_{22}O_2$) is a member of the lactone family of compounds, which are cyclic esters.[1] Its chemical structure consists of a twelve-carbon aliphatic chain with a six-membered δ -lactone ring.[1] This structure is responsible for its characteristic aroma profile, which is often described as creamy, buttery, peachy, and coconut-like.[1][3] In the flavor and fragrance industry, δ -dodecalactone is a key component in creating dairy flavors like butter and cream, as well as enhancing fruity and tropical notes in a wide range of products.[5][7] While chemical synthesis is a common route for commercial production, there is a growing demand for "natural" δ -dodecalactone obtained directly from biological sources, driven by consumer preference for natural ingredients and regulatory advantages.[1][8]

Key Properties of δ -Dodecalactone:

Property	Value	References
Molecular Formula	$C_{12}H_{22}O_2$	[4][9]
Molecular Weight	198.31 g/mol	[4]
Appearance	Colorless to pale yellow viscous liquid	[1][2][9]
Odor	Fruity, peach-like, oily, creamy	[2][3][9]
Boiling Point	Approximately 280–290°C at atmospheric pressure; 140- 141 °C at 1 mmHg	[1][2][3]
Melting Point	-12 °C	[2][3][9]
Solubility	Insoluble in water; soluble in alcohol and oils	[2][9]

Natural Sources of δ -Dodecalactone

δ -Dodecalactone is found in a variety of natural sources, often in complex mixtures with other volatile and non-volatile compounds. The choice of extraction method is heavily influenced by the nature of the source material.

- Dairy Products: Milk fat is a well-known source of δ -dodecalactone, where it contributes to the characteristic creamy and buttery flavor.[2][10]
- Fruits: Peaches, apricots, and coconuts are prominent fruit sources of this lactone.[4][5][6]
- Biotechnological Production: Modern biotechnological methods utilizing microbial fermentation of fatty acid precursors are gaining traction for the sustainable and "natural" production of δ -dodecalactone.[1][10][11][12] Grapeseed oil is one such precursor that has been successfully used.[10]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of δ -dodecalactone while minimizing degradation and the co-extraction of undesirable compounds.

Steam Distillation

Principle: Steam distillation is a traditional method used to separate volatile compounds from non-volatile materials. It relies on the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling points of the individual components. When steam is passed through the plant material, it vaporizes the volatile compounds, including δ -dodecalactone, which are then condensed and collected.

Causality of Experimental Choices:

- Particle Size of Source Material: Grinding or macerating the source material increases the surface area available for steam to penetrate, leading to more efficient extraction.
- Steam Flow Rate: A controlled flow rate is crucial. Too low a rate will result in incomplete extraction, while too high a rate can lead to channeling and inefficient contact between the steam and the material.

- **Distillation Time:** The duration of the distillation process affects the yield. It is important to continue the process until no more oil is collected in the condensate, indicating that the majority of the volatile compounds have been extracted.

Protocol: Steam Distillation of δ -Dodecalactone from a Fruit Matrix

Materials:

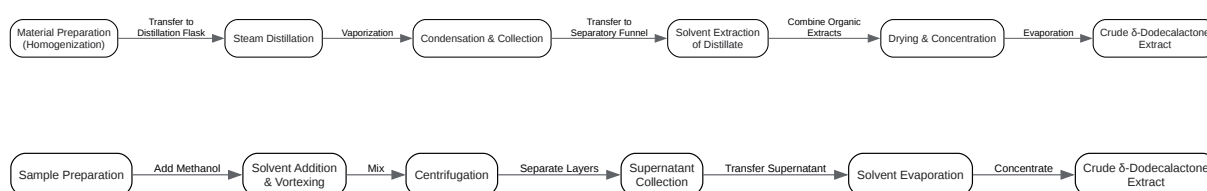
- Fresh or frozen fruit pulp (e.g., peach, apricot)
- Distilled water
- Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask)
- Heating mantle
- Separatory funnel
- Anhydrous sodium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

- **Preparation of Material:** Homogenize 500 g of the fruit pulp with an equal volume of distilled water.
- **Apparatus Setup:** Assemble the steam distillation apparatus. Place the homogenized fruit pulp in the distillation flask.
- **Distillation:** Begin passing steam from the generator through the distillation flask. Heat the flask gently with a heating mantle to prevent condensation of the steam within the flask.
- **Collection:** Collect the distillate, which will consist of a mixture of water and the essential oil containing δ -dodecalactone, in the receiving flask. Continue distillation for 3-4 hours or until the volume of the collected oil no longer increases.

- **Extraction of Distillate:** Allow the distillate to cool to room temperature. Transfer the distillate to a separatory funnel and extract the aqueous layer three times with 50 mL portions of an appropriate organic solvent.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude δ -dodecalactone extract.
- **Analysis:** Analyze the extract for the presence and concentration of δ -dodecalactone using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Steam Distillation



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Caption: Workflow of δ -dodecalactone extraction via solvent extraction.

Supercritical Fluid Extraction (SFE)

Principle: Supercritical fluid extraction (SFE) is a modern, green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. [13][14] A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. [15][16] Supercritical CO₂ has the solvating power of a liquid and the diffusivity of a gas, allowing it to efficiently penetrate the source material and extract the target compounds. [14][15] Causality of Experimental Choices:

- **Pressure and Temperature:** The solvent power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature. [13] For aroma compounds, optimal conditions often involve pressures around 35 MPa and temperatures around 50°C. [13] These parameters need to be optimized for each specific source material to maximize the selectivity for δ -dodecalactone.

- **CO₂ Flow Rate:** The flow rate of the supercritical CO₂ affects the extraction kinetics. A higher flow rate can increase the extraction speed, but may also lead to a decrease in extraction efficiency if the residence time is too short.
- **Co-solvent:** The polarity of supercritical CO₂ can be modified by adding a small amount of a polar co-solvent, such as ethanol. This can be beneficial for extracting moderately polar compounds like lactones.

Protocol: Supercritical Fluid Extraction of δ -Dodecalactone

Materials:

- Dried and ground source material
- Supercritical fluid extractor
- Liquid CO₂
- Collection vials

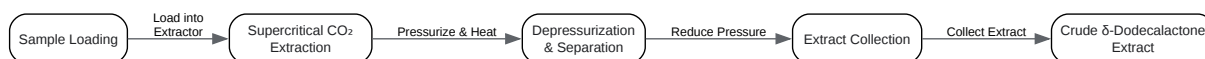
Procedure:

- **Sample Loading:** Load the dried and ground source material into the extraction vessel of the SFE system.
- **System Parameters:** Set the desired extraction parameters:
 - Pressure: e.g., 35 MPa
 - Temperature: e.g., 50°C
 - CO₂ flow rate: e.g., 25 L/h [13]3. Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the δ -dodecalactone.
- **Separation:** The CO₂ containing the extracted compounds is then passed into a separator, where the pressure is reduced. [14][15]This causes the CO₂ to return to a gaseous state,

leaving behind the extracted compounds. [15]5. Collection: Collect the extract from the separator.

- Analysis: Analyze the collected extract for δ -dodecalactone content and purity using GC-MS.

Workflow for Supercritical Fluid Extraction



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Caption: Workflow of δ -dodecalactone extraction via SFE.

Comparison of Extraction Methods

Method	Advantages	Disadvantages
Steam Distillation	- Well-established and relatively simple- Suitable for volatile compounds	- High temperatures can cause thermal degradation- Can be energy-intensive- May not be suitable for all matrices
Solvent Extraction	- High recovery rates- Can be performed at room temperature- Wide range of suitable solvents	- Use of organic solvents raises environmental and safety concerns- Solvent removal can lead to loss of volatile compounds- Potential for co-extraction of impurities
Supercritical Fluid Extraction	- Environmentally friendly (uses non-toxic CO ₂)- High selectivity and purity of extracts- Low extraction temperatures prevent thermal degradation- Solvent is easily removed	- High initial equipment cost- Requires specialized knowledge to operate

Conclusion

The extraction of δ -dodecalactone from natural sources is a critical step in providing natural flavor and fragrance ingredients to various industries. The choice of extraction method depends on several factors, including the nature of the source material, the desired yield and purity of the final product, and economic and environmental considerations. While traditional methods like steam distillation and solvent extraction remain relevant, supercritical fluid extraction offers a green and highly efficient alternative. The protocols and insights provided in this document serve as a comprehensive guide for researchers and professionals to develop and optimize extraction processes for this valuable lactone.

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